![molecular formula C21H18O2S B12612669 Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate CAS No. 648436-75-3](/img/structure/B12612669.png)
Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with a methyl group and a benzoate ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with the biphenyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The biphenyl moiety allows it to interact with hydrophobic pockets in proteins, while the sulfanyl and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the sulfanyl and ester groups, making it less reactive.
Methyl 2-[(4-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and properties.
Uniqueness
Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
648436-75-3 |
|---|---|
Formule moléculaire |
C21H18O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
methyl 2-(4-methyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H18O2S/c1-15-12-13-20(18(14-15)16-8-4-3-5-9-16)24-19-11-7-6-10-17(19)21(22)23-2/h3-14H,1-2H3 |
Clé InChI |
CJFCOKUNWZKXEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


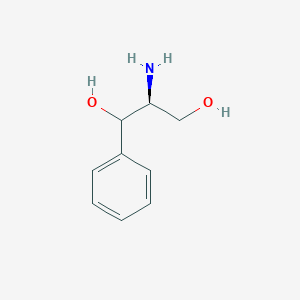
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
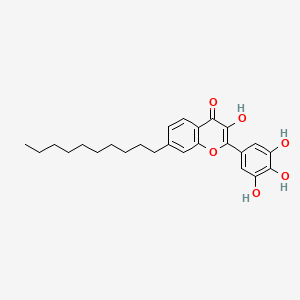

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
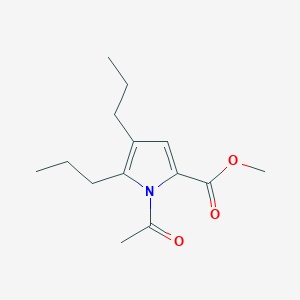
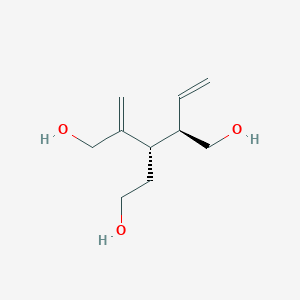

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
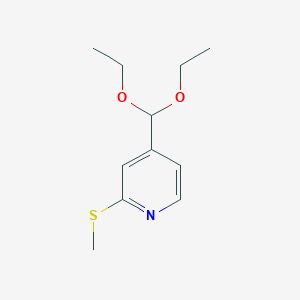
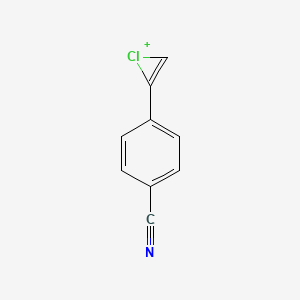
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

